molecular formula C15H15BrFN B1457527 Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine CAS No. 1541001-36-8

Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine

Cat. No.: B1457527
CAS No.: 1541001-36-8
M. Wt: 308.19 g/mol
InChI Key: GRLGOQACDPLMGL-UHFFFAOYSA-N
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Description

“Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine” is likely an organic compound that contains a benzyl group, a bromine atom, a fluorine atom, and an amine group . The presence of these functional groups suggests that it could participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions, given its functional groups. For example, the bromine and fluorine atoms could potentially be replaced in substitution reactions . The amine group could participate in reactions involving nitrogen .

Scientific Research Applications

Palladium-Catalyzed Allylic Amination

One study describes the application of palladium-catalyzed allylic amination for the synthesis of complex sugars, demonstrating the versatility of palladium catalysis in organic synthesis. This process could potentially apply to derivatives of benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine in synthesizing complex organic molecules (Baer & Hanna, 1981).

Synthesis of Dopamine D2 and D3 Receptor Antagonists

Another research project outlined the efficient synthesis of a molecule serving as a part of a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's potential in the development of new therapeutic agents (Hirokawa, Horikawa, & Kato, 2000).

Aqueous Solvent Cross-Couplings

Research on di(2-pyridyl)methylamine-based palladium dichloride complexes as versatile catalysts for different types of cross-coupling reactions in water illustrates the environmental benefits and efficiency of using water as a solvent in organic reactions. This could hint at the potential catalytic roles of this compound derivatives in green chemistry (Nájera, Gil-Moltó, & Karlström, 2004).

Synthesis of Ketamine Derivatives

A study focused on the synthesis of a new ketamine derivative, highlighting the process of developing novel pharmaceuticals that could benefit from the structural features of this compound (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-18(10-12-6-3-2-4-7-12)11-13-8-5-9-14(17)15(13)16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGOQACDPLMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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